

An In-depth Technical Guide to the Synthesis of Trimethylammonium Chloride-¹⁵N

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Compound of Interest

Compound Name:	Trimethylammonium chloride- ¹⁵ N
CAS No.:	108451-51-0
Cat. No.:	B15571459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled trimethylammonium chloride, a valuable stable isotope-labeled compound for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry. This document details a primary synthesis pathway, an alternative method, experimental protocols, and relevant quantitative data.

Introduction

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying endogenous compounds in complex biological matrices. Trimethylammonium chloride-¹⁵N, with its nitrogen-15 enriched core, serves as a crucial tool for researchers in drug development and metabolic studies. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as a tracer or an internal standard without perturbing the biological system. This guide focuses on the practical synthesis of this important molecule.

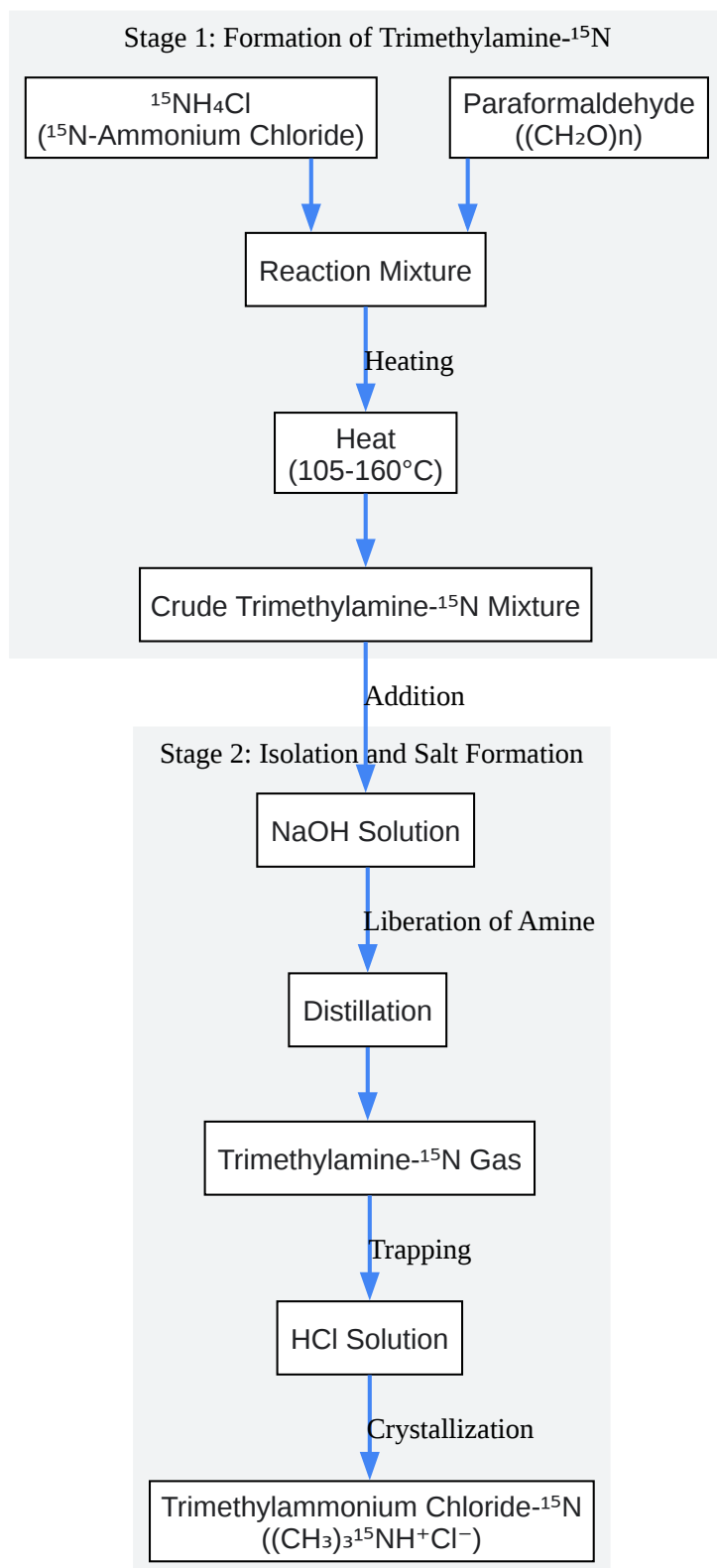
Primary Synthesis Pathway: Methylation of ^{15}N -Ammonium Chloride with Paraformaldehyde

The most direct and well-established method for synthesizing trimethylamine- ^{15}N is by adapting the classical procedure for unlabeled trimethylamine, starting from ^{15}N -labeled ammonium chloride and paraformaldehyde. This method is advantageous due to its high yield and the ready availability of the labeled precursor.

The overall synthesis can be broken down into two main stages:

- **Formation of Trimethylamine- ^{15}N :** ^{15}N -Ammonium chloride is reacted with an excess of paraformaldehyde at elevated temperatures. This reaction produces trimethylamine- ^{15}N , along with carbon dioxide and water.
- **Conversion to Trimethylammonium Chloride- ^{15}N :** The resulting trimethylamine- ^{15}N gas is then trapped in a solution of hydrochloric acid to form the stable hydrochloride salt, which can be isolated as a crystalline solid.

A logical diagram of this workflow is presented below.



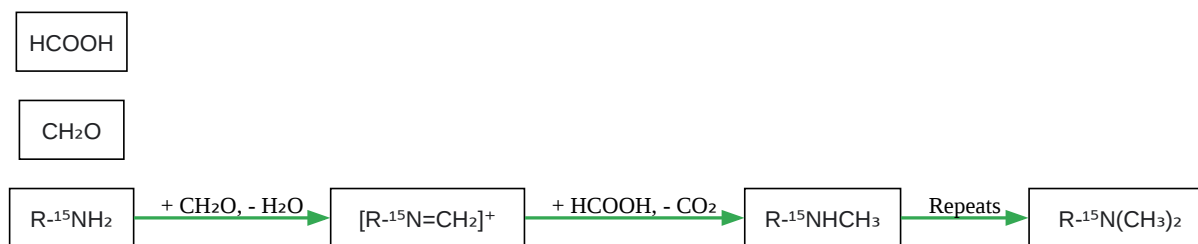
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Caption: Workflow for the synthesis of trimethylammonium chloride-¹⁵N.

Alternative Synthesis Pathway: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers an alternative route for the methylation of amines.[1][2] This reaction uses formic acid and formaldehyde to convert primary or secondary amines into their corresponding tertiary amines.[1][2] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[2] For the synthesis of trimethylamine- ^{15}N , this would involve the methylation of a ^{15}N -labeled primary or secondary amine. However, starting directly from ^{15}N -ammonia or ^{15}N -ammonium chloride is not the typical application of this reaction, which generally starts from an isolated amine.

The general mechanism is depicted below.



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Caption: Generalized Eschweiler-Clarke reaction pathway.

Experimental Protocols

Primary Synthesis: Paraformaldehyde Method

This protocol is adapted from the well-established procedure for unlabeled trimethylamine hydrochloride.[1]

Materials:

- ^{15}N -Ammonium chloride ($^{15}\text{NH}_4\text{Cl}$)

- Paraformaldehyde
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Anhydrous diethyl ether or ethanol

Procedure:

Stage 1: Formation of Trimethylamine-¹⁵N

- In a round-bottom flask equipped with a reflux condenser, thoroughly mix ¹⁵N-ammonium chloride and paraformaldehyde in a molar ratio of approximately 1:1.6.
- Heat the mixture gently in an oil bath. A vigorous reaction with the evolution of carbon dioxide will commence at approximately 85-105°C. Remove the heat source if the reaction becomes too vigorous.
- Once the initial vigorous reaction subsides (typically after 1.5 hours), resume heating and raise the temperature to about 160°C. Maintain this temperature until the evolution of carbon dioxide ceases (approximately 2.5-3.5 hours).

Stage 2: Isolation and Conversion to Hydrochloride Salt

- Allow the reaction mixture to cool. Configure the apparatus for distillation.
- Slowly add a concentrated solution of sodium hydroxide to the cooled reaction mixture to liberate the free trimethylamine-¹⁵N gas.
- Pass the evolved gas through a drying tube containing soda-lime.
- Bubble the dried trimethylamine-¹⁵N gas through a cooled solution of concentrated hydrochloric acid in anhydrous diethyl ether or ethanol.
- Trimethylammonium chloride-¹⁵N will precipitate as a white solid.

- Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of trimethylammonium chloride-¹⁵N.

Parameter	Value	Reference/Note
Starting Materials		
¹⁵ N Isotopic Enrichment	≥98 atom %	Commercially available ¹⁵ NH ₄ Cl[3]
Reaction Conditions		
Molar Ratio (¹⁵ NH ₄ Cl:Paraformaldehyde)	~1:1.6	Based on unlabeled synthesis[1]
Reaction Temperature	85-160°C	Based on unlabeled synthesis[1]
Product Characteristics		
Chemical Formula	(CH ₃) ₃ ¹⁵ NH ⁺ Cl ⁻	
Molecular Weight	96.56 g/mol	[3]
Melting Point	283-284 °C (decomposes)	[3]
Isotopic Purity	≥98 atom % ¹⁵ N	Assuming precursor purity[3]
Yield		
Theoretical Yield	~85-90%	Estimated from unlabeled synthesis[1]
Spectroscopic Data		
¹⁵ N NMR Chemical Shift (δ)	30-110 ppm	Estimated range for tertiary aliphatic ammonium ions
Mass Shift (M+1)	Observed	[3]

Note on ^{15}N NMR: A specific experimental ^{15}N NMR spectrum for trimethylammonium chloride- ^{15}N is not readily available in the literature. The provided range is based on typical chemical shifts for tertiary aliphatic ammonium ions. The exact chemical shift will be dependent on the solvent and referencing standard used.

Conclusion

The synthesis of trimethylammonium chloride- ^{15}N is readily achievable in a laboratory setting by adapting established procedures for the unlabeled compound. The paraformaldehyde method, in particular, offers a high-yield and straightforward pathway. This guide provides the necessary details for researchers to produce this valuable isotopically labeled compound for their studies in drug metabolism, pharmacokinetics, and broader metabolic research. Careful handling of the volatile trimethylamine- ^{15}N intermediate is crucial for achieving high yields.

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